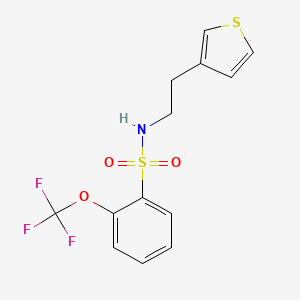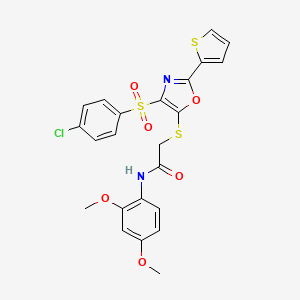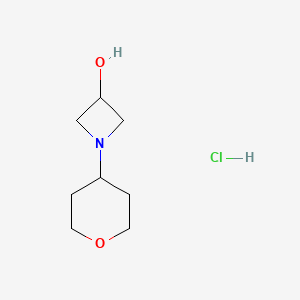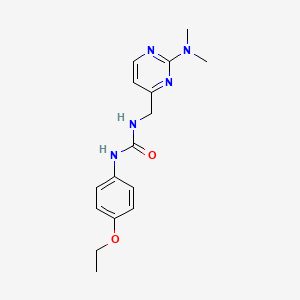![molecular formula C13H14N2O B2701685 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone CAS No. 1797892-10-4](/img/structure/B2701685.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone” is a chemical compound. It has been mentioned in the context of the crystal structure of KRAS G12D with compound 15 . This compound is related to the field of medicinal chemistry and is used in research .
Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its IUPAC name. It includes an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure containing nitrogen. The compound also contains a pyridin-2-yl group .Aplicaciones Científicas De Investigación
Intermolecular Cycloaddition Reactions
One study by Zanirato (2002) explored the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins. This research showcased the synthesis of methyl 1,2,3-triazolecarboxylate and (2-heteroaryl)(pyrrolidino)methanones via an unusual 1,3-cycloaddition reaction. The findings highlight the potential of utilizing carbonyl azides in the synthesis of complex molecules through cycloaddition reactions, suggesting a pathway for the synthesis of compounds related to "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone" (Zanirato, 2002).
Synthesis of Functionalized Azabicyclo Compounds
Another research led by Krow et al. (2002) involved the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, serving as a synthon for methano-bridged pyrrolidines. This study emphasizes the significance of controlling substituent groups to inhibit competitive reactions, showcasing the synthetic versatility of azabicyclo compounds for producing complex molecular architectures, which could extend to the synthesis pathways of "this compound" derivatives (Krow et al., 2002).
Activation and Dearomatization Studies
Research by Nishiwaki et al. (2018) on the activation of 1-Methyl-5-Nitro-2-Pyrimidinone by dearomatization using a secondary amine presented a method for enhancing the reactivity of electron-deficient heterocyclic compounds. This study contributes to the broader understanding of how activating and modifying heterocyclic compounds can be applied to the synthesis of diazabicyclic compounds at room temperature, potentially relevant for modifications of the core structure of "this compound" (Nishiwaki et al., 2018).
Synthesis of Anticancer and Antimicrobial Agents
Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. Their investigation into biologically potent heterocyclic compounds demonstrates the potential therapeutic applications of synthesized compounds with pyridine components, which could include derivatives of "this compound" (Katariya et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(12-6-1-2-9-14-12)15-10-4-3-5-11(15)8-7-10/h1-4,6,9-11H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFUUSVNWMUHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2701606.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2701608.png)

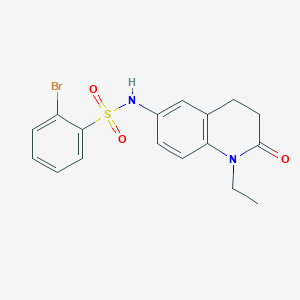
![tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate](/img/structure/B2701612.png)
![8-[(2R,3R)-3-Hydroxy-5-oxooxolan-2-yl]octanoic acid](/img/structure/B2701614.png)
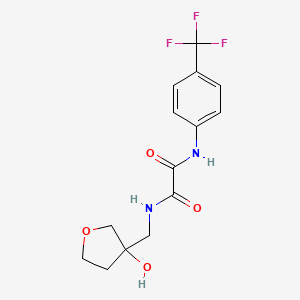
![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)
![4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2701618.png)

